![molecular formula C13H10Cl2N2O B3072310 4-Amino-N-(3,4-dichlorophenyl)benzamide CAS No. 1016710-83-0](/img/structure/B3072310.png)
4-Amino-N-(3,4-dichlorophenyl)benzamide
Übersicht
Beschreibung
“4-Amino-N-(3,4-dichlorophenyl)benzamide” is a chemical compound with the molecular formula C13H10Cl2N2O and a molecular weight of 281.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-Amino-N-(3,4-dichlorophenyl)benzamide” consists of a benzamide moiety that is N-linked to a dichlorophenyl group . The InChI code for this compound is 1S/C13H10Cl2N2O/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,16H2,(H,17,18) .
Physical And Chemical Properties Analysis
“4-Amino-N-(3,4-dichlorophenyl)benzamide” has a molecular weight of 281.14 and a molecular formula of C13H10Cl2N2O .
Wissenschaftliche Forschungsanwendungen
- Insect Pest Control Research has explored the use of substituted benzamides, including compounds related to 4-Amino-N-(3,4-dichlorophenyl)benzamide, for controlling insect pests. For instance, studies have focused on the effectiveness of these compounds in managing pests like the boll weevil. Researchers assess their impact on progeny reduction and mortality in insects.
- In vitro studies have evaluated the antitumor activity of 4-Amino-N-(3,4-dichlorophenyl)benzamide against gastric cancer cells (AGS and BGC-823). The results indicate that some compounds display potential inhibitory activity .
Antitumor Activity
Proteomics Research
Wirkmechanismus
Target of Action
The primary target of 4-Amino-N-(3,4-dichlorophenyl)benzamide is the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . DYRK1A plays a crucial role in cell growth and development, and its dysregulation is associated with several pathological conditions, including cancer .
Mode of Action
4-Amino-N-(3,4-dichlorophenyl)benzamide interacts with its target, DYRK1A, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways regulated by DYRK1A, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of DYRK1A affects the protein kinase B (PKB, AKT) signaling pathway . AKT is a key player in multiple cellular processes, including cell proliferation, survival, and metabolism . Therefore, the inhibition of DYRK1A by 4-Amino-N-(3,4-dichlorophenyl)benzamide can have significant downstream effects on these cellular processes .
Result of Action
The inhibition of DYRK1A by 4-Amino-N-(3,4-dichlorophenyl)benzamide leads to significant molecular and cellular effects. It has been shown to inhibit the growth and migration of AGS cells, arrest the cell cycle in the G0/G1 phase, and induce cell apoptosis . This is achieved through a dose-dependent up-regulation of pro-apoptotic proteins such as cleaved poly ADP-ribose polymerase (Cleaved-PARP) and Bcl2-associated X protein (Bax), and a down-regulation of the anti-apoptotic protein Bcl-2 .
Eigenschaften
IUPAC Name |
4-amino-N-(3,4-dichlorophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-6-5-10(7-12(11)15)17-13(18)8-1-3-9(16)4-2-8/h1-7H,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJAAXBAEURGPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(3,4-dichlorophenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.